Cas no 1172692-54-4 (5-methyl-1,2-oxazole-3-carboximidamide)

5-methyl-1,2-oxazole-3-carboximidamide 化学的及び物理的性質
名前と識別子
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- 5-methyl-3-Isoxazolecarboximidamide
- 3-Isoxazolecarboximidamide, 5-methyl-
- 5-methyl-1,2-oxazole-3-carboximidamide
-
- インチ: 1S/C5H7N3O/c1-3-2-4(5(6)7)8-9-3/h2H,1H3,(H3,6,7)
- InChIKey: YDOHFQRZPKNSMQ-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(C(=N)N)=N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 125
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 75.9
5-methyl-1,2-oxazole-3-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858083-0.5g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 0.5g |
$1234.0 | 2023-09-18 | ||
Enamine | EN300-1858083-0.05g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 0.05g |
$1080.0 | 2023-09-18 | ||
Enamine | EN300-1858083-2.5g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 2.5g |
$2520.0 | 2023-09-18 | ||
Enamine | EN300-1858083-10.0g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1858083-5g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 5g |
$3728.0 | 2023-09-18 | ||
Enamine | EN300-1858083-1g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 1g |
$1286.0 | 2023-09-18 | ||
Enamine | EN300-1858083-0.25g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 0.25g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1858083-0.1g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 0.1g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1858083-1.0g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1858083-5.0g |
5-methyl-1,2-oxazole-3-carboximidamide |
1172692-54-4 | 5g |
$3728.0 | 2023-06-03 |
5-methyl-1,2-oxazole-3-carboximidamide 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
5-methyl-1,2-oxazole-3-carboximidamideに関する追加情報
Introduction to 5-methyl-1,2-oxazole-3-carboximidamide (CAS No. 1172692-54-4) and Its Emerging Applications in Chemical Biology
The compound 5-methyl-1,2-oxazole-3-carboximidamide (CAS No. 1172692-54-4) represents a fascinating scaffold with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its oxazole core and carboximidamide functional group, has garnered attention due to its structural versatility and biological activity. The oxazole ring, a five-membered aromatic system containing one oxygen atom, is known for its stability and ability to participate in various hydrogen bonding interactions, making it a valuable component in drug design. The presence of the carboximidamide moiety further enhances its utility by introducing reactivity sites that can be exploited for covalent binding or modulating biological pathways.
In recent years, the exploration of 5-methyl-1,2-oxazole-3-carboximidamide has been driven by its promising role as a building block in the synthesis of bioactive molecules. The compound’s unique structural features have made it a candidate for developing novel therapeutic agents targeting a range of diseases. For instance, studies have highlighted its potential in inhibiting specific enzymatic pathways implicated in inflammation and cancer progression. The 5-methyl substituent on the oxazole ring is particularly noteworthy, as it can influence the electronic properties of the molecule and its interaction with biological targets.
One of the most compelling aspects of 5-methyl-1,2-oxazole-3-carboximidamide is its adaptability in medicinal chemistry. Researchers have leveraged this scaffold to create derivatives with enhanced pharmacological profiles. By modifying the substituents on the oxazole ring or incorporating additional functional groups, scientists have generated compounds that exhibit improved solubility, selectivity, and bioavailability. These modifications are crucial for optimizing drug-like properties and ensuring efficacy in vivo. The compound’s ability to serve as a precursor for more complex molecules underscores its importance in drug discovery pipelines.
Advances in computational chemistry have further accelerated the development of 5-methyl-1,2-oxazole-3-carboximidamide derivatives. Molecular modeling techniques allow researchers to predict how different structural variations will interact with biological targets at the atomic level. This approach has been instrumental in identifying lead compounds that warrant further experimental validation. Additionally, high-throughput screening methods have enabled rapid testing of large libraries of derivatives, streamlining the process of identifying promising candidates for preclinical studies.
The therapeutic potential of 5-methyl-1,2-oxazole-3-carboximidamide has been explored across multiple disease areas. In oncology, for example, researchers have investigated its ability to disrupt oncogenic signaling pathways by inhibiting key enzymes or receptors involved in tumor growth. Preclinical studies have demonstrated encouraging results in cell culture and animal models, suggesting that this compound or its derivatives could offer new treatment options for cancer patients. Similarly, investigations into its anti-inflammatory properties have revealed mechanisms by which it may modulate immune responses without excessive toxicity.
In addition to its applications in therapeutic development, 5-methyl-1,2-oxazole-3-carboximidamide has found utility in research tools designed to probe biological processes at a molecular level. Its structural features make it an ideal candidate for developing probes that can visualize or interact with specific proteins or cellular components. Such tools are invaluable for understanding disease mechanisms and validating potential drug targets.
The synthesis of 5-methyl-1,2-oxazole-3-carboximidamide presents an interesting challenge due to the need to construct the oxazole ring and introduce the carboximidamide functionality with high precision. Traditional synthetic routes often involve multi-step processes that require specialized equipment and reagents. However, recent advances in synthetic methodology have made it possible to produce this compound more efficiently and on larger scales. These improvements are critical for supporting both academic research and industrial applications where cost-effectiveness and scalability are important considerations.
Looking ahead, the future prospects for 5-methyl-1,2-oxazole-3-carboximidamide appear bright as ongoing research continues to uncover new applications and refine synthetic strategies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating laboratory discoveries into clinical benefits. As our understanding of biological systems grows more sophisticated, compounds like this one will play an increasingly vital role in addressing complex diseases.
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